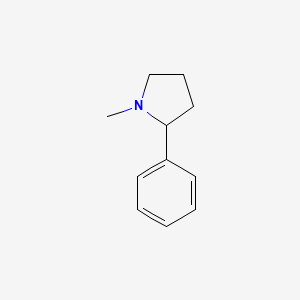

1-Methyl-2-phenylpyrrolidine

Description

Properties

IUPAC Name |

1-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJFIXHHAWJMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290055, DTXSID70902628 | |

| Record name | 1-Methyl-2-phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-36-3 | |

| Record name | NSC66254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of N-phenyl-N-methylaminoacetaldehyde under acidic conditions. Another method includes the reaction of 2-phenylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-methyl-2-phenyl-pyrrole. This process is typically carried out under high pressure and temperature conditions using a palladium or platinum catalyst.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-2-phenylpyrrolidine has the molecular formula and a molecular weight of approximately 161.24 g/mol. The compound features a five-membered pyrrolidine ring with a methyl group at the nitrogen position and a phenyl group at the second carbon position, contributing to its unique chemical reactivity and biological interactions .

Chemistry

- Chiral Building Block : this compound is extensively used as a chiral building block in the synthesis of complex organic molecules. Its specific stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in pharmaceutical development.

- Synthesis of Derivatives : The compound serves as a precursor for various derivatives that have enhanced biological activities. For example, bromination studies have shown that it can yield dibromoticonine analogs, which possess distinct pharmacological properties .

Biology

-

Biological Activity : Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : It has shown efficacy against drug-resistant strains of bacteria, particularly Mycobacterium tuberculosis, suggesting its potential as an anti-TB agent.

- Anticancer Activity : Certain derivatives have demonstrated antiproliferative effects on cancer cell lines, indicating possible therapeutic applications in oncology.

- Mechanism of Action : The compound is believed to interact with neurotransmitter systems in the brain, potentially modulating the release of dopamine and serotonin, which are critical for mood regulation and cognitive functions.

Medicine

- Pharmaceutical Development : this compound is being explored for its role in drug development, especially for neurological conditions. Its interaction with enzymes like monoamine oxidase B positions it as a candidate for treating disorders such as depression and anxiety.

Comparison of Biological Activities

| Activity Type | Compound | Efficacy Level | Reference |

|---|---|---|---|

| Antimicrobial | This compound | Effective against TB | |

| Anticancer | Derivatives | Low cytotoxicity | |

| Neurotransmitter Modulation | This compound | Potential therapeutic role |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, derivatives were tested against various strains of bacteria. Results indicated that some analogs exhibited minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis, highlighting their potential as novel anti-TB agents.

Case Study 2: Anticancer Properties

Research on the antiproliferative effects of related compounds revealed that they inhibited cell migration and invasion in multiple myeloma cell lines. These findings suggest that derivatives of this compound could be developed into effective cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylpyrrolidine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenylpyrrolidine

- Structural Difference : Lacks the methyl group at position 1.

- Key Data :

- Applications : Primarily explored as a precursor in asymmetric catalysis.

1-(2-Methylbenzyl)pyrrolidine

- Structural Difference : Features a 2-methylbenzyl substituent instead of a phenyl group.

- Key Data :

- Applications : Used in ligand design for transition-metal catalysis.

(2S)-1-Methyl-2-phenylpyrrolidine

- Stereochemical Difference : Chiral center at position 2 (S-configuration).

- Key Data :

2-(2-Hydroxyethyl)-1-methylpyrrolidine

- Structural Difference : Hydroxyethyl group replaces the phenyl substituent.

- Key Data: Molecular formula: C₇H₁₅NO; >98% purity (TCI America) . Enhanced solubility in polar solvents due to the hydroxyl group.

- Applications: Potential use in drug delivery systems.

1-Benzyl-2-(2-methoxyphenyl)pyrrolidine

- Structural Difference : Benzyl and 2-methoxyphenyl substituents introduce steric bulk.

- Methoxy group increases electron density, altering reactivity in cross-coupling reactions.

Comparative Data Table

Key Research Findings and Contradictions

- Diastereoselectivity : Alkylation of this compound under the Curtin-Hammett Principle produces distinct diastereomers compared to tropane derivatives, highlighting steric and electronic influences .

- Stereochemical Inconsistencies : Reports on (R,S)-1-methyl-2-phenylpyrrolidine’s role in nicotine demethylation vary, possibly due to enzymatic selectivity differences .

- Spectral Distinctions : The absence of NH absorption in this compound’s IR spectrum confirms N-methylation, a critical identifier for quality control .

Biological Activity

1-Methyl-2-phenylpyrrolidine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in relation to neurotransmitter modulation and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C11H15N) is characterized by a pyrrolidine ring with a methyl group at the nitrogen and a phenyl group at the second carbon. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. Key mechanisms include:

- Dopamine Modulation : The compound is believed to influence dopamine release, which is critical for mood regulation and cognitive function. It may act as an agonist or antagonist at specific dopamine receptors, thus affecting neuronal activity and synaptic transmission.

- Serotonin Interaction : Research indicates potential interactions with serotonin receptors, which could have implications for treating mood disorders such as depression.

Neurological Disorders

This compound has been investigated for its therapeutic effects on various neurological conditions:

- Parkinson's Disease : Studies suggest that the compound may help alleviate symptoms by enhancing dopaminergic transmission.

- Depression : Its ability to modulate serotonin levels positions it as a candidate for antidepressant therapies.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : Research utilizing radioligand-binding assays indicated that the compound exhibits selective binding to sigma receptors, which are implicated in various CNS disorders. This selectivity suggests potential for developing targeted therapies .

- Animal Models : In animal models of depression and anxiety, administration of this compound resulted in significant behavioral improvements, demonstrating its efficacy in modulating mood-related behaviors .

- Comparative Studies : Comparative studies with similar compounds (e.g., (2R)-2-phenylpyrrolidine) highlighted the unique pharmacological profile of this compound, particularly its enhanced potency and selectivity for specific receptor interactions .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-phenylpyrrolidine with a methylating agent under controlled conditions. Various derivatives have been synthesized to explore their biological activities further.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Non-deuterated analog | Commonly used in studies |

| 2-Methyl-1-benzylpyrrolidine | Benzyl-substituted | Different substitution pattern affects activity |

| 3-Pyridinylmethylpyrrolidine | Pyridine substitution | Alters receptor affinity and selectivity |

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-2-phenylpyrrolidine in laboratory settings?

- Methodological Answer : this compound can be synthesized via alkylation of 2-phenylpyrrolidine using methyl iodide (MeI) in the presence of a base (e.g., potassium carbonate). A typical procedure involves refluxing the reactants in a polar aprotic solvent like DMF at elevated temperatures (150°C) for 20 hours, followed by extraction and purification via column chromatography . Alternative routes include reductive amination or catalytic hydrogenation of precursor imines. Reaction progress can be monitored using TLC, and purity verified via H NMR or GC-MS.

Q. How can IR spectroscopy distinguish this compound from its non-methylated analog (2-phenylpyrrolidine)?

- Methodological Answer : IR spectroscopy is critical for differentiating these compounds. The non-methylated analog (2-phenylpyrrolidine) exhibits a strong NH stretch absorption peak at ~3.02 μm (3020 cm), absent in this compound due to N-methylation. Additionally, the absence of sp C=C stretching (typically ~6.20 μm/1613 cm) in both compounds confirms their saturated pyrrolidine rings .

Q. Table 1: Key IR Spectral Features

| Compound | NH Stretch (cm) | C=C Stretch (cm) |

|---|---|---|

| 2-Phenylpyrrolidine | 3020 | Absent |

| This compound | Absent | Absent |

Q. What computational tools are recommended for modeling the conformational dynamics of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict stable conformers and energy barriers. Software like Gaussian or ORCA is used to optimize geometries and calculate rotational barriers. PubChem’s 3D conformer models (generated via MMFF94 force fields) provide preliminary insights into steric effects caused by the phenyl and methyl groups .

Advanced Research Questions

Q. How does the Curtin-Hammett principle govern stereochemical outcomes in alkylation reactions involving this compound?

- Methodological Answer : The Curtin-Hammett principle explains product selectivity when multiple transition states are accessible. For example, alkylation of this compound may proceed via distinct chair or boat transition states in its puckered pyrrolidine ring. The major product is determined by the relative energy of these transition states rather than the stability of conformers. Kinetic control is confirmed by low-temperature NMR experiments and computational transition-state modeling .

Q. How can researchers resolve contradictory NMR data during structural elucidation of this compound derivatives?

- Methodological Answer : Contradictions in H/C NMR data (e.g., unexpected splitting or shifts) can arise from dynamic effects (e.g., ring puckering) or impurities. Strategies include:

- Variable-temperature NMR : To freeze out conformational exchange (e.g., ring inversion).

- X-ray crystallography : Definitive structural assignment using single-crystal diffraction (SHELXL for refinement) .

- DFT-NMR prediction : Compare experimental shifts with computed values (e.g., using ACD/Labs or mPW1PW91/6-311+G(2d,p)).

Q. What experimental design considerations are critical for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Target selection : Prioritize receptors/enzymes with known interactions with pyrrolidine scaffolds (e.g., dopamine or serotonin transporters).

- Assay design : Use radioligand binding assays (e.g., H-labeled compounds) or fluorescence-based enzymatic assays.

- Control experiments : Include structurally similar analogs (e.g., 2-phenylpyrrolidine) to isolate the methyl group’s effect.

- Data normalization : Adjust for lipophilicity (logP) using HPLC-measured partition coefficients .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Yield variations may arise from differences in reaction conditions (e.g., solvent purity, inert atmosphere). To mitigate:

- Reproducibility checks : Replicate procedures using anhydrous solvents and rigorously dried glassware.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation).

- Scale considerations : Optimize stirring efficiency and heat transfer in large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.